Enhanced Acidity vs. Unsubstituted Phenylacetic Acid
The predicted acid dissociation constant (pKa) of 3-Bromo-2-fluorophenylacetic acid is 3.84 ± 0.10, which is significantly lower (i.e., more acidic) than the pKa of unsubstituted phenylacetic acid, which is reported to be 4.31 . This difference of -0.47 log units is attributed to the strong electron-withdrawing inductive effects (-I) of the ortho-fluorine and meta-bromine substituents, which stabilize the conjugate base [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.84 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylacetic acid: pKa = 4.31 |
| Quantified Difference | ΔpKa = -0.47 (Target is more acidic) |
| Conditions | Predicted values based on computational models; experimental confirmation pending . |
Why This Matters
Lower pKa indicates a higher proportion of the ionized carboxylate form at physiological pH (7.4), which can profoundly impact solubility, membrane permeability, and binding to biological targets compared to less acidic analogs.
- [1] ChemBase. (n.d.). 2-(3-bromo-2-fluorophenyl)acetic acid. Retrieved April 2026. View Source
